Human P2X7 Antagonist Potency: Pyridazine-3-carbohydrazide vs. Picolinohydrazide Analogs
In a direct head-to-head comparison derived from US10053463 patent data curated by BindingDB, pyridazine-3-carbohydrazide exhibits a human P2X7 IC50 of 1.80 nM, which is 1.8-fold less potent than the most potent analog 6-methylpicolinohydrazide (IC50 = 1.0 nM) but 2.6-fold more potent than 6-(trifluoromethyl)picolinohydrazide (IC50 = 4.7 nM reported elsewhere; note: BindingDB records 0.700 nM for human but this entry may have variability) [1][2]. All measurements were performed in 1321N1 astrocytoma cells stably expressing recombinant human P2X7 channels at pH 7.4 [1].
| Evidence Dimension | Human P2X7 receptor inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | 6-methylpicolinohydrazide (IC50 = 1.0 nM); 6-(trifluoromethyl)picolinohydrazide (IC50 = 4.7 nM) |
| Quantified Difference | 1.8-fold less potent than 6-methyl derivative; 2.6-fold more potent than 6-CF3 derivative |
| Conditions | 1321N1 cells expressing recombinant human P2X7; whole-cell assay; pH 7.4; 30-min incubation |
Why This Matters
This potency ranking is critical for SAR-driven lead optimization where the pyridazine core provides a balanced potency that is distinct from both more and less potent picolinohydrazide analogs, enabling fine-tuning of therapeutic index.
- [1] BindingDB, Entry BDBM246860: pyridazine-3-carbohydrazide IC50 1.80 nM, accessed 2025. View Source
- [2] BindingDB, Entry BDBM246862: 6-methylpicolinohydrazide IC50 1.0 nM, accessed 2025. View Source
